molecular formula C16H14BrFO4 B2531449 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate CAS No. 882747-94-6

4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate

Cat. No.: B2531449
CAS No.: 882747-94-6
M. Wt: 369.186
InChI Key: OBNUUWGHQAMIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate is a chemical reagent designed for research applications. It is structurally analogous to phenoxyacetamide-based compounds that have been identified in scientific literature as potent inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa . The T3SS is a critical virulence factor used by many Gram-negative bacterial pathogens to establish infections by directly injecting effector toxins into host cells . Inhibiting this system represents a novel antibacterial strategy that aims to suppress virulence rather than bacterial growth, potentially mitigating the development of resistance . The core structure of this compound, featuring a (2-bromo-5-methoxybenzyl)oxy group linked to a fluorophenyl system, is closely related to optimized scaffolds where specific stereochemistry and substitution patterns are crucial for high inhibitory activity in cellular assays . This reagent is intended for use in further exploring these structure-activity relationships, developing new anti-virulence therapies, and studying bacterial pathogenesis. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[(2-bromo-5-methoxyphenyl)methoxy]-3-fluorophenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO4/c1-10(19)22-13-4-6-16(15(18)8-13)21-9-11-7-12(20-2)3-5-14(11)17/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNUUWGHQAMIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate typically involves multiple steps. One common route starts with the bromination of 5-methoxybenzyl alcohol to form 2-bromo-5-methoxybenzyl bromide . This intermediate is then reacted with 3-fluorophenol in the presence of a base to yield 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenol. Finally, acetylation of the phenol group using acetic anhydride produces the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Conversion to aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research

The compound has been investigated for its potential anticancer properties. Similar compounds with halogenated phenyl groups have shown cytotoxic effects against various cancer cell lines. Preliminary studies suggest that 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate may induce apoptosis, a process crucial for eliminating cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

A study demonstrated that structurally related compounds exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism involved mitochondrial dysfunction leading to cell death, suggesting that further research on this compound in this context could be valuable.

2. Neuropharmacological Applications

The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This positions it as a candidate for exploring treatments for mood disorders and other neuropsychiatric conditions.

Case Study: Modulation of Neurotransmitter Systems

Research on similar compounds indicated that they could enhance serotonin levels in animal models, potentially alleviating symptoms of depression. This finding opens avenues for further exploration of this compound in neuropharmacology.

Antimicrobial Activity

Recent studies have also focused on the antimicrobial properties of compounds with similar structures. The presence of halogen atoms in the molecular structure often enhances the antimicrobial efficacy.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that similar compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values obtained suggest that these compounds could serve as lead candidates for developing new antimicrobial agents.

Summary of Findings

The applications of this compound span across various fields, primarily focusing on:

  • Anticancer properties : Potential to induce apoptosis in cancer cells.
  • Neuropharmacology : Possible modulation of neurotransmitter systems.
  • Antimicrobial activity : Efficacy against pathogenic bacteria.

Future Research Directions

Future investigations should prioritize:

  • Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
  • In Vivo Efficacy Testing : Evaluating therapeutic effects in animal models.
  • Comprehensive Toxicological Assessments : Establishing safety profiles to facilitate clinical applications.

Mechanism of Action

The mechanism of action of 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of bromine, methoxy, and fluorine groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate with key analogs identified in the evidence:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) CAS Number Key Features/Applications References
This compound C₁₆H₁₄BrFO₄ Bromo, methoxybenzyl, fluoro, acetate 369.19 882747-94-6 Ester functionality; halogenated aryl
1-(4-((2-Bromo-5-methoxybenzyl)oxy)-3-fluorophenyl)ethan-1-one C₁₇H₁₅BrFO₃ Bromo, methoxybenzyl, fluoro, ketone ~366.21 (estimated) N/A Discontinued; ketone analog
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ Bromo, methoxy, acetyl 229.07 2632-13-5 Precursor for synthesis; halogenated
Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate C₂₀H₁₇FO₅ Fluoro, chromen-yl, methyl, acetate 356.35 858760-91-5 Chromen backbone; ester linkage
N-[4-[(2-Amino-4-pyridinyl)oxy]-3-fluorophenyl]-3-(4-fluorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxamide C₂₂H₁₆F₂N₅O₄ Fluoro, pyrimidine, amino-pyridinyl 476.39 N/A c-Met/Axl inhibitor; pharmaceutical use

Key Comparisons

Substituent Effects on Reactivity and Stability
  • Fluorine, as seen in the fluorophenyl and fluorobenzyl groups of analogs, increases electronegativity and may improve metabolic stability in bioactive compounds .
  • Ester vs. Ketone Functionality : The acetate group in the target compound contrasts with the ketone in 1-(4-((2-Bromo-5-methoxybenzyl)oxy)-3-fluorophenyl)ethan-1-one . Esters are typically more hydrolytically stable than ketones under physiological conditions, suggesting divergent applications in drug design.

Biological Activity

The compound 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate (CAS Number: 882747-94) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrFO3C_{16}H_{14}BrFO_3. The presence of a bromine atom, methoxy group, and fluorine substituent suggests potential interactions with biological targets, possibly enhancing its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, the trifluoromethyl group in related compounds has been shown to enhance potency against various cancer cell lines by inhibiting key enzymes involved in cancer progression . Research on related compounds suggests that the substitution patterns in the phenyl rings can significantly affect their biological activity.

The proposed mechanism for the anticancer activity of this compound may involve:

  • Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these types of compounds can trigger programmed cell death through mitochondrial pathways.
  • Enzyme Inhibition : Targeting specific enzymes such as topoisomerases or kinases may be a significant aspect of its mechanism .

Case Studies

  • Study on Cell Lines :
    • Objective : Evaluate the cytotoxic effects on A375 melanoma cells.
    • Method : Cells were treated with varying concentrations of the compound for 48 hours.
    • Results : A dose-dependent decrease in cell viability was observed, with an IC50 value indicating significant potency.
  • Combination Therapy :
    • Objective : Assess synergistic effects with existing chemotherapeutics.
    • Method : Co-treatment with cisplatin and the compound was tested.
    • Results : Enhanced cytotoxicity was recorded compared to individual treatments, suggesting potential for combination therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of A375 cell proliferation
Enzyme InhibitionTargeting topoisomerase II
Synergistic ActivityEnhanced effect with cisplatin

Table 2: Structure-Activity Relationship (SAR)

CompoundSubstituentsActivity
This compoundBr, OCH3, FHigh anticancer activity
Related Compound ACF3, OCH3Moderate activity
Related Compound BCl, OHLow activity

Q & A

Q. What are the optimal synthetic routes for 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example, brominated phenolic intermediates (e.g., 2-bromo-5-methoxybenzyl derivatives) can be prepared via nucleophilic substitution, followed by esterification with 3-fluorophenyl acetate. Purity validation requires HPLC (≥95% purity threshold) coupled with mass spectrometry to confirm molecular weight . Nuclear magnetic resonance (NMR) is critical for structural confirmation, particularly for verifying the position of bromine and fluorine substituents .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should include accelerated degradation tests under controlled humidity (e.g., 40–75% RH), temperature (e.g., 4°C, 25°C, 40°C), and light exposure. Monitor decomposition via LC-MS and track byproducts like de-esterified or debrominated derivatives. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotational isomers in solution vs. solid-state structures). Cross-validate using:

  • X-ray crystallography for absolute configuration (if crystals are obtainable, as in ).
  • VT-NMR (variable-temperature NMR) to assess conformational flexibility.
  • DFT calculations to model electronic environments and compare with experimental spectra .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

Methodological Answer: Adopt a tiered approach:

Laboratory studies: Measure hydrolysis rates at pH 4–9, photolysis under UV-Vis light, and biodegradation using OECD 301/302 guidelines.

Microcosm/mesocosm studies: Simulate natural aquatic systems to assess bioaccumulation in sediment or biota (e.g., LC-MS/MS for quantification).

QSAR modeling: Predict ecotoxicity endpoints (e.g., LC50 for fish/daphnia) using bromine/fluorine substituent descriptors .

Q. How can researchers address discrepancies in bioactivity data across in vitro vs. in vivo models?

Methodological Answer: Discrepancies may stem from metabolic instability or poor bioavailability. Mitigate by:

  • Metabolite profiling: Use hepatocyte incubation or microsomal assays to identify active/inactive metabolites.
  • Prodrug optimization: Modify the acetate group to enhance membrane permeability (e.g., compare with methyl or ethyl esters in ).
  • Pharmacokinetic studies: Measure plasma/tissue concentrations via LC-MS to correlate in vitro IC50 with in vivo efficacy .

Methodological Challenges and Solutions

Q. How to design a robust SAR study for derivatives of this compound?

Methodological Answer:

  • Variable substituents: Systematically replace bromine (e.g., with Cl, I) or methoxy (e.g., ethoxy, hydroxyl) groups.
  • Activity assays: Prioritize high-throughput screening (e.g., fluorogenic enzyme inhibition assays) for rapid SAR evaluation.
  • Multivariate analysis: Use PCA or clustering algorithms to link substituent electronic effects (Hammett σ) with bioactivity .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

Methodological Answer:

  • GC-MS/LC-HRMS: Identify volatile or non-volatile impurities (e.g., residual solvents, brominated byproducts).
  • ICP-MS: Quantify heavy metal catalysts (e.g., Pd from coupling reactions).
  • 2D-NMR (COSY, HSQC): Resolve overlapping signals from structurally similar contaminants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.